![molecular formula C29H27N5O2 B11612496 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612496.png)
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce imino groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. Its unique tricyclic structure allows for selective interaction with cancer cell receptors, potentially inhibiting tumor growth. Studies have shown that derivatives of similar triazatricyclic compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Biochemistry
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses. By modulating these pathways, the compound may offer therapeutic benefits in treating inflammatory diseases .
Receptor Modulation
As a ligand for various receptors, this compound can influence cellular signaling pathways. Its ability to act as an agonist or antagonist at certain receptors makes it a candidate for developing drugs targeting neurological disorders or metabolic syndromes .
Material Science
Polymeric Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials with specific properties. For instance, its incorporation into polymeric films can enhance mechanical strength and thermal stability .
Case Studies
-
Antitumor Efficacy Study
A study evaluated the antitumor efficacy of the compound in various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents . -
Antimicrobial Activity Assessment
In a series of assays against common bacterial strains, the compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent . -
Polymer Composite Development
Research focused on integrating the compound into biodegradable polymers demonstrated improved tensile strength and thermal resistance compared to control samples without the compound .
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with imino, oxo, and carboxamide functionalities. Examples might include:
- 2-imino-5-oxo-N-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
Uniqueness
What sets 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique tricyclic structure, which may confer specific properties and reactivity that are not found in other similar compounds .
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex triazatricyclo compound with potential biological activities that warrant thorough investigation. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula for the compound is C27H23N5O2 with a molecular weight of approximately 429.524 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including an imine group and a carboxamide.
Property | Value |
---|---|
Molecular Formula | C27H23N5O2 |
Molecular Weight | 429.524 g/mol |
Structure | Triazatricyclo compound |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related study demonstrated that certain derivatives showed promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. The most active compounds had IC50 values ranging from 5.4 to 17.2 µM, suggesting effective cytotoxicity against these cancer types .
The mechanism by which these compounds exert their effects often involves the induction of reactive oxygen species (ROS) production and mitochondrial membrane depolarization, leading to apoptosis in cancer cells. The ability to affect cell cycle phases was also noted, indicating a multifaceted approach to inhibiting tumor growth .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been tested for antimicrobial activity . Studies have shown that certain structural modifications can enhance the antibacterial and antifungal efficacy of similar compounds when tested against standard clinical strains .
Neuropharmacological Effects
Some research has explored the compound's potential as a neurotransmitter agent , suggesting it may influence neurotransmission pathways relevant in neurological disorders . While specific data on this compound is limited, the structural similarities with known neuroactive compounds indicate possible interactions with neurotransmitter systems.
Study 1: Antiproliferative Effects
A case study involving a synthesized library of triazatricyclo compounds revealed significant antiproliferative activity across multiple cancer cell lines. The most potent compound demonstrated an IC50 value of 5.4 µM against A2780 cells, confirming the potential for further development as an anticancer agent .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related triazatricyclo compounds using agar diffusion methods. The results indicated varying degrees of microbial inhibition depending on the substituents attached to the benzene ring within the structure, highlighting the importance of chemical modifications in enhancing biological activity .
Properties
Molecular Formula |
C29H27N5O2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H27N5O2/c1-19-13-14-25-32-27-24(29(36)34(25)18-19)17-23(28(35)31-20(2)22-11-7-4-8-12-22)26(30)33(27)16-15-21-9-5-3-6-10-21/h3-14,17-18,20,30H,15-16H2,1-2H3,(H,31,35) |
InChI Key |
KMUYPVOVQFRPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC(C)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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